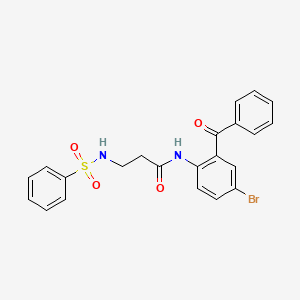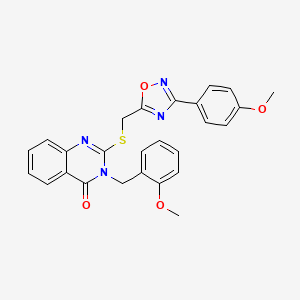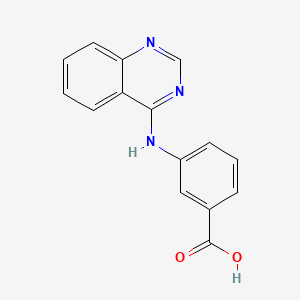
N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Photocyclization and Chemical Transformation
N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide and its derivatives have been studied for their photochemical behavior, revealing potential in photocyclization processes. Such reactions are crucial for creating complex organic structures from simpler ones, showcasing the compound's utility in synthetic organic chemistry. The photochemical reactions of related N-(2-acylphenyl)-2-bromo-2-methylpropanamides lead to various products, including cyclized and bromo-migrated compounds. This process is facilitated by dehydrobromination followed by electrocyclic ring closure, indicating the compound's role in facilitating complex chemical transformations (Nishio et al., 2005).
Chemoselective N-benzoylation
The compound's framework is utilized in the chemoselective N-benzoylation of aminophenols, a pivotal step in synthesizing biologically relevant compounds. The N-benzoylation process employing benzoylisothiocyanates demonstrates the compound's versatility in organic synthesis, particularly in creating N-(2-hydroxyphenyl)benzamides, which are compounds of biological interest (Singh et al., 2017).
Structural and Spectral Analysis
Detailed structural and spectral analyses of similar compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have been conducted. These studies include X-ray diffraction, IR, NMR, and UV-Vis spectra, alongside DFT calculations. Such comprehensive analyses contribute to a deeper understanding of the molecular structure, vibrational frequencies, chemical shifts, and electronic properties, essential for designing and synthesizing new compounds with desired physical and chemical characteristics (Demir et al., 2016).
Enzyme Inhibition Studies
Research on derivatives containing the benzenesulfonamide moiety, akin to N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide, has revealed potent inhibitory properties against specific human carbonic anhydrase isoforms. These findings are significant in the medical field, especially in designing drugs for treating conditions like glaucoma and neuropathic pain, highlighting the compound's potential in pharmacological applications (Altug et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide are yet to be definitively identified. This compound may interact with a variety of proteins, enzymes, or receptors within the body, influencing their function and potentially leading to therapeutic effects .
Mode of Action
This interaction could involve binding to a specific site on the target, altering its conformation, and thereby modulating its activity .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways within the body. These pathways could involve signal transduction, metabolic processes, or other cellular functions. The downstream effects of these changes can lead to alterations in cellular behavior, potentially contributing to the compound’s therapeutic effects .
Pharmacokinetics
The pharmacokinetics of N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide involves its absorption, distribution, metabolism, and excretion (ADME). These properties can significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets within the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. These effects could include changes in cellular signaling, alterations in gene expression, or modifications to cellular metabolism
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide. These factors could include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and lifestyle .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-N-(2-benzoyl-4-bromophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c23-17-11-12-20(19(15-17)22(27)16-7-3-1-4-8-16)25-21(26)13-14-24-30(28,29)18-9-5-2-6-10-18/h1-12,15,24H,13-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPBODVMELOHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)



![Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B2775966.png)
methanone oxime](/img/structure/B2775967.png)
![ethyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2775969.png)
![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2775970.png)




![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775976.png)
![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2775977.png)